1,2,3,4-Tetrahydrocarbazole

Catalog No.
S563810
CAS No.
942-01-8
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydrocarbazole

CAS Number

942-01-8

Product Name

1,2,3,4-Tetrahydrocarbazole

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2

InChI Key

XKLNOVWDVMWTOB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2

Synonyms

1,2,3,4-tetrahydrocarbazole, 1234-THC

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2

The exact mass of the compound 1,2,3,4-Tetrahydrocarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17329. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4-Tetrahydrocarbazole is a tricyclic nitrogen-containing heterocyclic building block characterized by a pyrrole ring fused between a benzene and a saturated cyclohexane ring [1]. Presenting as a solid with a melting point of 118-120 °C, it is highly soluble in organic solvents such as methanol while remaining insoluble in water [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a structural scaffold for the synthesis of biologically active carbazole alkaloids, active pharmaceutical ingredients (APIs) like ramatroban and ondansetron, and advanced optoelectronic materials [2], [3]. By offering a pre-cyclized core with both an aromatic domain and a functionalizable sp3-hybridized ring, it serves as an essential process-ready intermediate for complex downstream synthesis [3].

Substituting 1,2,3,4-tetrahydrocarbazole with fully aromatic carbazole or unfused indole introduces severe synthetic and economic bottlenecks. Carbazole lacks the sp3-hybridized carbons of the cyclohexane ring, restricting functionalization entirely to electrophilic aromatic substitution and making regioselective or stereospecific modifications at the 1, 2, 3, or 4 positions practically impossible without complete de novo synthesis[1]. Conversely, utilizing indole or raw precursors (phenylhydrazine and cyclohexanone) forces the manufacturer to perform the Fischer indole cyclization in-house. This step typically suffers from moderate yields (often 54-65%) and generates significant byproducts that require intensive chromatographic purification [2]. Procuring the pre-formed 1,2,3,4-tetrahydrocarbazole scaffold bypasses these low-yielding cyclization steps, ensuring higher throughput, superior regiocontrol, and a streamlined supply chain for complex API and materials manufacturing [2], [3].

Process Yield and Throughput Efficiency vs. De Novo Cyclization

When synthesizing carbazole-based APIs, starting from pre-formed 1,2,3,4-tetrahydrocarbazole eliminates the need for an in-house Fischer indole cyclization. Standard synthesis of the tetrahydrocarbazole core from cyclohexanone and phenylhydrazine typically yields only 54% to 65% under acidic catalysis, accompanied by tarry byproducts requiring extensive purification [1]. By procuring the pre-cyclized scaffold, manufacturers achieve a 100% baseline starting mass for downstream functionalization, entirely bypassing the ~35-46% mass loss and associated solvent waste of the primary cyclization step [1].

Evidence DimensionCore scaffold availability and process mass retention
Target Compound Data100% availability of the pre-cyclized tricyclic scaffold for immediate downstream use
Comparator Or Baseline54-65% yield when synthesized de novo from cyclohexanone and phenylhydrazine[<a href="https://www.orgsyn.org/demo.aspx?prep=v78p0036" target="_blank">1</a>]
Quantified DifferenceEliminates a 35-46% yield loss and the associated purification bottleneck of the primary cyclization step
ConditionsStandard acid-catalyzed Fischer indole synthesis (e.g., Pd-catalyzed or glacial acetic acid routes)

Procuring the pre-formed compound directly increases overall API synthesis throughput and eliminates a major purification bottleneck.

Regioselective Functionalization Capacity vs. Fully Aromatic Carbazole

The presence of the saturated cyclohexane ring in 1,2,3,4-tetrahydrocarbazole allows for precise, stereoselective functionalization that is impossible with fully aromatic carbazole. For example, the synthesis of the ramatroban precursor requires asymmetric amination at the C3 position to yield (R)-3-amino-1,2,3,4-tetrahydrocarbazole [1]. Carbazole, possessing only sp2-hybridized carbons, cannot undergo this specific transformation, as it restricts reactivity to electrophilic aromatic substitution (primarily at C3/C6 or N9) [2]. The partially saturated scaffold provides the necessary sp3 carbons for chiral resolution and targeted substitution [1], [2].

Evidence DimensionAvailability of functionalizable sp3 carbons for stereoselective modification
Target Compound DataContains 4 adjacent sp3 carbons (C1-C4) enabling targeted chiral amination (e.g., at C3)
Comparator Or BaselineCarbazole (0 sp3 carbons, restricted to planar sp2 reactivity)
Quantified DifferenceEnables 100% access to C1-C4 stereocenters, whereas carbazole provides 0% access without ring reduction
ConditionsAsymmetric synthesis or chiral resolution (e.g., using L-tartaric acid or transaminases)

It is the mandatory starting material for pharmaceuticals requiring a chiral center on the carbazole framework, such as ramatroban.

Scalable Dehydrogenative Aromatization vs. Multi-Step Cross-Coupling

For the production of highly substituted, fully aromatic carbazoles used in optoelectronics, 1,2,3,4-tetrahydrocarbazole serves as a superior precursor compared to direct cross-coupling of biphenyls. The tetrahydrocarbazole scaffold can undergo direct anodic or chemical dehydrogenative aromatization to yield the fully aromatic system [1]. This avoids the need for expensive, transition-metal-catalyzed amination of 2-halobiphenyls, which often requires complex ligands and leaves trace heavy metal impurities [1]. Using the tetrahydrocarbazole precursor provides a highly scalable, often metal-free route to pure carbazole derivatives[1].

Evidence DimensionRoute to substituted fully aromatic carbazoles
Target Compound DataDirect dehydrogenative aromatization (often transition-metal-free or anodic)
Comparator Or BaselinePd-catalyzed Buchwald-Hartwig amination of biphenyls
Quantified DifferenceBypasses the need for expensive Pd/ligand systems and eliminates heavy-metal contamination risks in the final organic electronic material
ConditionsIndustrial synthesis of substituted carbazoles for OLEDs or dyes

Reduces catalyst costs and trace metal impurities, which is critical for the performance and longevity of OLED materials.

Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

Due to its functionalizable sp3-hybridized ring, 1,2,3,4-tetrahydrocarbazole is the premier starting material for synthesizing APIs that require a chiral center on the carbazole core. It is extensively used in the production of (R)-3-amino-1,2,3,4-tetrahydrocarbazole, a critical chiral intermediate for the anti-allergic rhinitis drug ramatroban [1]. The saturated ring allows for precise asymmetric amination and subsequent chiral resolution.

Manufacturing of High-Purity OLED Scaffolds

In the optoelectronics industry, trace heavy metal impurities can severely degrade the performance of organic light-emitting diodes (OLEDs). 1,2,3,4-Tetrahydrocarbazole is utilized as a precursor that undergoes clean dehydrogenative aromatization to form fully substituted carbazoles, bypassing the need for transition-metal-catalyzed cross-coupling and ensuring a high-purity, metal-free final material [2].

Total Synthesis of Biologically Active Carbazole Alkaloids

For the synthesis of complex natural products like mahanimbine and other carbazole alkaloids, 1,2,3,4-tetrahydrocarbazole provides the essential pre-formed tricyclic core. It allows chemists to build the C23-skeleton by functionalizing the saturated ring before final dehydrogenation, offering a streamlined, high-yield route compared to constructing the indole core de novo in the presence of sensitive functional groups [2].

XLogP3

3.3

Boiling Point

327.5 °C

Melting Point

120.0 °C

UNII

8ZLK0TSX93

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

942-01-8

Wikipedia

2,3,4,9-tetrahydro-1H-carbazole

Dates

Last modified: 08-15-2023
Lachkar et al. Unified biomimetic assembly of voacalgine A and bipleiophylline via divergent oxidative couplings. Nature Chemistry, doi: 10.1038/nchem.2735, published online 27 February 2017
Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017

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